molecular formula C11H19N B13103885 3,5-Dimethyloctahydro-5,8-methanoindolizine

3,5-Dimethyloctahydro-5,8-methanoindolizine

Cat. No.: B13103885
M. Wt: 165.27 g/mol
InChI Key: HEFVOSGSQXZNEG-UHFFFAOYSA-N
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Description

3,5-Dimethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C11H19N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyloctahydro-5,8-methanoindolizine can be achieved through various methods, including radical cyclization and cross-coupling reactions. These methods involve the use of radical species or radical intermediates to construct the indolizine ring . Some common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyloctahydro-5,8-methanoindolizine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen to form oxidized products.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen to form reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Some common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,5-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

3,5-Dimethyloctahydro-5,8-methanoindolizine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

1,3-dimethyl-2-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C11H19N/c1-8-3-4-10-9-5-6-11(2,7-9)12(8)10/h8-10H,3-7H2,1-2H3

InChI Key

HEFVOSGSQXZNEG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2N1C3(CCC2C3)C

Origin of Product

United States

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